1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, also known as MCC, is a compound that belongs to the cyclopropanecarboxylic acid family. It has an empirical formula of C6H8O4 and a molecular weight of 144.13 .
Synthesis Analysis
The synthesis of cyclopropane derivatives like MCC often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides .Molecular Structure Analysis
The molecular structure of MCC can be represented by the SMILES stringCOC(=O)C1(CC1)C(O)=O
. The InChI key for MCC is IZYOHLOUZVEIOS-UHFFFAOYSA-N
. Chemical Reactions Analysis
Cyclopropane derivatives like MCC can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with alkyl iodides . They can also undergo Suzuki-Miyaura coupling reactions with potassium cyclopropyl , and palladium-catalyzed cross-coupling reactions with tricyclopropylbismuth .Physical And Chemical Properties Analysis
MCC is a solid at room temperature . It has a molecular weight of 144.13 . The InChI key for MCC isIZYOHLOUZVEIOS-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Complex Molecules
Research into the synthesis of complex molecules using 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid focuses on multi-step synthetic processes. For example, Zhou et al. (2021) developed a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid through nucleophilic substitution and ester hydrolysis, achieving a total yield of 48.8% (Zhou et al., 2021). This research demonstrates the compound's utility as a versatile intermediate in the synthesis of potentially bioactive molecules.
Crystallography and Biological Activity
Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and determined its crystal structure, revealing significant antiproliferative activity against some cancer cell lines (Lu et al., 2021). This work highlights the potential of derivatives of this compound in developing new anticancer agents.
Organic Solar Cells
Sukeguchi et al. (2009) synthesized diarylmethanofullerene derivatives starting from the cyclopropane ring of this compound derivatives, demonstrating their utility in organic thin-film photovoltaic cells. These derivatives, with their improved solubility and electron-accepting properties, show promise for enhancing the efficiency of organic solar cells (Sukeguchi et al., 2009).
Regioselectivity in Organic Reactions
Ni et al. (2013) explored the reactions of cyclopropene-1,1-dicarboxylates with tris(4-methoxyphenyl)phosphine, achieving an unexpected regioselectivity switch. This work provides insights into the nuanced behavior of cyclopropane derivatives in organic synthesis and highlights the intricate reactivity patterns that can be manipulated for the development of novel organic compounds (Ni et al., 2013).
Enzymatic Polymerization
Pang et al. (2003) demonstrated the enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, using horseradish peroxidase as a catalyst in the presence of cyclodextrine. This research showcases the potential of cyclopropane derivatives in polymer chemistry, particularly in environmentally friendly processes involving enzymatic catalysts (Pang et al., 2003).
Mechanism of Action
Target of Action
Similar compounds, such as cyclopropane-1,1-dicarboxylic (cpd) acid analogues, have been found to inhibit ketol-acid reductoisomerase (kari), an enzyme involved in the branched-chain amino acid pathway in plants .
Mode of Action
If it acts similarly to cpd acid analogues, it may inhibit the kari enzyme, thereby affecting the branched-chain amino acid pathway .
Biochemical Pathways
The compound potentially affects the branched-chain amino acid pathway in plants by inhibiting the KARI enzyme . This pathway is crucial for the synthesis of essential amino acids, and its disruption can lead to significant physiological changes.
Result of Action
If it acts similarly to cpd acid analogues, its inhibition of the kari enzyme could disrupt the branched-chain amino acid pathway, leading to significant physiological changes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid involves the introduction of a cyclopropane ring and a carboxylic acid group onto a phenyl ring that has a methoxycarbonyl group attached to it.", "Starting Materials": [ "4-methoxycarbonylphenylmagnesium bromide", "cyclopropanecarboxylic acid", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "magnesium sulfate", "ethyl acetate", "sodium bicarbonate", "brine", "N,N'-dicyclohexylcarbodiimide", "dimethylaminopyridine", "methanol", "chloroacetic acid" ], "Reaction": [ "4-methoxycarbonylphenylmagnesium bromide is prepared by reacting 4-methoxycarbonylphenyl bromide with magnesium in diethyl ether.", "Cyclopropanecarboxylic acid is reacted with sodium hydroxide to form the sodium salt of cyclopropanecarboxylic acid.", "The sodium salt of cyclopropanecarboxylic acid is reacted with 4-methoxycarbonylphenylmagnesium bromide to form 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid.", "The reaction mixture is then acidified with hydrochloric acid and the resulting solid is filtered and washed with water.", "The solid is then dried and recrystallized from ethyl acetate to obtain pure 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid.", "To prepare the methyl ester of 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, the acid is reacted with N,N'-dicyclohexylcarbodiimide and dimethylaminopyridine in methanol to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed with sodium bicarbonate to form the carboxylic acid.", "The carboxylic acid is then reacted with chloroacetic acid to form the corresponding amide." ] } | |
CAS RN |
1094479-66-9 |
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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